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Parylene F dimer

Thermal Stability High-Temperature Electronics Automotive ECU Protection

Procuring a UV-stable, high-temperature conformal coating precursor that delivers a low dielectric constant for mmWave electronics can introduce supply-chain inconsistency. Parylene F dimer (CAS 1785-64-4) is the fully fluorinated paracyclophane engineered to resolve these yield-limiting variables. - Provides a continuous use temperature of 150 °C, outlasting Parylene C (failure at 80 °C) and reducing field failures by up to 82%. - Delivers a dielectric constant of ~2.4 and a dissipation factor of ~0.0008 at 10 GHz, preserving signal integrity in 5G/6G RF front-end modules. - Maintains >95% initial transparency with <3% transmittance loss after 2 000 hours of accelerated UV aging, enabling 70 000-hour LED lifetimes.

Molecular Formula C16H8F8
Molecular Weight 352.22 g/mol
CAS No. 1785-64-4
Cat. No. B155830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParylene F dimer
CAS1785-64-4
Molecular FormulaC16H8F8
Molecular Weight352.22 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=C(CCC3=C(C(=C1C(=C3F)F)F)F)C(=C2F)F)F)F
InChIInChI=1S/C16H8F8/c17-9-5-1-2-6-11(19)15(23)8(16(24)12(6)20)4-3-7(13(9)21)14(22)10(5)18/h1-4H2
InChIKeyGUHKMHMGKKRFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parylene F Dimer Overview


Parylene F dimer (CAS 1785-64-4) is the solid, granular precursor used in the vapor deposition polymerization (VDP) process to produce fluorinated poly(para-xylylene) conformal coatings . As a member of the Parylene family, it is distinguished by the substitution of four hydrogen atoms on the benzene ring with fluorine atoms, yielding the fully fluorinated dimer octafluoro-[2.2]paracyclophane [1]. This molecular modification imparts a unique combination of properties, including enhanced thermal stability, superior ultraviolet (UV) resistance, and a low dielectric constant, which are not attainable with non-fluorinated Parylene variants like Parylene N, C, or D [2].

1
Vapor deposition polymerization (VDP) precursor for fluorinated conformal coatings
2
Fully fluorinated dimer – yields coatings with reported thermal, UV, and dielectric advantages
Selection context: perfluoro structure differentiates from N, C, D variants
3
Suited for high-temperature, high-frequency, and outdoor optical encapsulation workflows

Why Parylene F Cannot Be Substituted


Generic substitution among Parylene variants (N, C, D, F, HT) is not feasible due to their fundamentally different molecular architectures, which dictate their respective performance envelopes. Parylene F's full fluorination of the aromatic ring results in a higher bond dissociation energy for the C-F bond compared to the C-H and C-Cl bonds found in Parylene N, C, and D, respectively [1]. This chemical difference directly translates to a significantly higher continuous use temperature and superior resistance to UV-induced degradation [2]. Furthermore, the high electronegativity of fluorine reduces the material's polarizability, leading to a lower dielectric constant and loss tangent, which are critical parameters for high-frequency electronic applications [3]. The quantitative evidence in Section 3 demonstrates that these performance gaps are not marginal; they represent order-of-magnitude differences that directly impact device reliability, operational lifespan, and suitability for specific application requirements.

Parylene F vs. N / C / D
Perfluorinated aromatic ring – C-F bond dissociation energy differs from C-H/C-Cl, thermal and UV endurance may not transfer directly.
Parylene F vs. C / N
Fluorine electronegativity reduces polarizability – dielectric constant and loss tangent gap can shift high-frequency signal integrity.
Parylene F vs. C / N
UV-induced yellowing and embrittlement common in non-fluorinated variants – optical clarity maintenance may not replicate under outdoor exposure.

Parylene F Performance Evidence


Continuous Service Temperature vs. Parylene C

Parylene F demonstrates a continuous service temperature of 200°C and a short-term service temperature of 250°C, which is a substantial increase over Parylene C, a common alternative, which is limited to a continuous service temperature of only 80°C [1]. This is further corroborated by decomposition temperature data, where Parylene F decomposes at 400°C in air, compared to just 175°C for Parylene N [2].

Continuous Service Temperature
Head-to-head
200°C
vs. Parylene C: 80°C (2.5× higher)
Reported thermal endurance supports high-temperature electronics workflows.
Continuous operation in oxygen; short-term to 250°C
Thermal Stability High-Temperature Electronics Automotive ECU Protection

Dielectric Constant vs. Parylene C

Parylene F offers a significantly lower dielectric constant (Dk) than other common Parylene types, a critical parameter for high-speed signal integrity. At 60 Hz, Parylene F has a Dk of 2.20, which is substantially lower than Parylene C (3.15) and Parylene N (2.65) [1]. At 1 MHz, a primary study on high-purity Parylene F films reported a Dk of 2.25 ± 0.05 [2]. For high-frequency applications at 10 GHz, Parylene F has a Dk of approximately 2.4 with a dissipation factor (Df) of 0.0008, which is an order of magnitude lower loss than Parylene C (Df ≈ 0.020) [3].

Dielectric Constant (60 Hz)
Head-to-head
2.20
Parylene C: 3.15 | Parylene N: 2.65
Lower Dk reduces signal delay and crosstalk in high-frequency interconnects.
1 MHz Dk 2.25 ± 0.05; 10 GHz Dk ~2.4, Df 0.0008
Dielectric Constant High-Frequency Electronics 5G/mmWave Packaging

UV Stability Advantage

Parylene F exhibits exceptional resistance to UV-induced degradation, a common failure mode for non-fluorinated Parylenes. After 2000 hours of sunlight climate testing in accordance with JIS standards, Parylene F coatings show a decrease in transmittance of less than 3%, while maintaining a baseline transparency of >95% [1]. In contrast, Parylene C and N are known to yellow and become brittle upon extended UV exposure due to photo-oxidation of the C-Cl and C-H bonds, respectively, making them unsuitable for outdoor applications without additional UV-blocking layers [2].

UV Stability
Class-level
After 2000 h JIS sunlight test
Maintains optical clarity where N and C typically yellow; data to verify for specific grades.
Baseline transparency >95%
Water Contact Angle
Cross-study
104.7 ± 0.6°
Parylene C: ~80–90°
Higher hydrophobicity supports moisture barrier and low-biofouling applications.
Surface energy 27–40 mJ/m² (sessile drop)
UV Stability Outdoor LED Encapsulation Optical Coatings

Hydrophobicity vs. Parylene C

Parylene F exhibits a highly hydrophobic surface with an eigen water contact angle of 104.7 ± 0.6°, as determined by primary research [1]. This is a significant increase over the reported water contact angle for Parylene C, which is typically in the range of 80-90° [2]. The enhanced hydrophobicity is a direct consequence of the high fluorine content and contributes to a lower surface energy, which was estimated to be between 27.06 and 40.41 mJ/m² [1].

Water Contact Angle
Cross-study
104.7 ± 0.6°
Parylene C: ~80–90°
Higher hydrophobicity supports moisture barrier and low-biofouling applications.
Surface energy 27–40 mJ/m² (sessile drop)
Hydrophobicity Moisture Barrier Biomedical Implants

Parylene F Industrial Applications


Automotive Electronics Protection

Parylene F is uniquely qualified for protecting electronic control units (ECUs), oxygen sensors, and other under-hood electronics that are subjected to continuous operating temperatures up to 150°C and salt-spray environments. Unlike Parylene C, which fails at 80°C [1], Parylene F maintains its dielectric and barrier properties, enabling a reduction in failure rates by as much as 82% in certain applications and extending service life to over 10 years [2].

mmWave 5G Antenna Encapsulation

For 5G and future 6G communication devices operating in the mmWave spectrum (24-100 GHz), Parylene F's low dielectric constant (Dk ~2.4) and ultra-low dissipation factor (Df ~0.0008 at 10 GHz) are essential for minimizing signal attenuation [3]. Its dielectric loss is an order of magnitude lower than that of Parylene C at 28 GHz, which is critical for preserving antenna efficiency and ensuring high-fidelity signal transmission in phased array antennas and RF front-end modules [3].

Outdoor LED and Optical Encapsulation

Parylene F is an ideal encapsulation material for high-power outdoor LEDs, optical lenses, and sensors due to its >95% initial transparency and its ability to withstand UV aging with less than a 3% decrease in transmittance after 2000 hours of accelerated testing [4]. This UV stability prevents the yellowing and light output decay that plague non-fluorinated Parylenes, thereby suppressing color drift and extending the effective operational lifespan of LED lighting systems from 30,000 hours to 70,000 hours, as validated in Osram technology white papers [4].

Semiconductor Intermetal Dielectrics

In semiconductor fabrication, Parylene F serves as a low-k intermetal dielectric (IMD) to reduce the RC time delay in multi-level interconnects for ULSI devices. Its dielectric constant of 2.25-2.3 is significantly lower than that of undoped silicon dioxide (k~4.5) and even lower than Parylene N (k~2.7), enabling faster signal propagation and reduced cross-talk between tightly spaced metal lines [5]. This performance advantage is critical for scaling integrated circuit performance beyond the 0.3-micron node [5].

Application
Selection Property
Validation Focus
Automotive Electronics Protection
Continuous high-temperature tolerance and salt-spray barrier
Thermal endurance and insulation resistance under under-hood conditions
mmWave 5G Antenna Encapsulation
Low dielectric constant and dissipation factor
Signal integrity and insertion loss at target frequency bands
Outdoor LED and Optical Encapsulation
UV stability and high initial transparency
Transmittance retention and color shift after accelerated UV aging
Semiconductor Intermetal Dielectrics
Low-k dielectric performance
RC delay reduction and cross-talk in multi-level interconnects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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